Product packaging for 4-Methoxy-3-nitrobenzaldehyde(Cat. No.:CAS No. 31680-08-7)

4-Methoxy-3-nitrobenzaldehyde

Cat. No.: B1298851
CAS No.: 31680-08-7
M. Wt: 181.15 g/mol
InChI Key: YTCRQCGRYCKYNO-UHFFFAOYSA-N
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Description

Overview and Significance of Nitro-Substituted Aromatic Aldehydes in Organic Synthesis

Nitro-substituted aromatic aldehydes are a class of organic compounds that hold considerable importance in the field of organic synthesis. Their structure, which incorporates an aldehyde group (-CHO), a nitro group (-NO₂), and an aromatic ring, provides a unique combination of reactivity. The aldehyde group can participate in a variety of reactions, including nucleophilic additions and condensations. numberanalytics.com The nitro group, being a strong electron-withdrawing group, deactivates the benzene (B151609) ring, influencing its reactivity in electrophilic substitution reactions.

The diverse reactivity of the nitro group itself is a significant advantage. frontiersin.org It can be transformed into other functional groups, with its reduction to an amino group being a foundational reaction in the synthesis of secondary and tertiary amines. frontiersin.orgresearchgate.net This versatility makes nitro compounds valuable and adaptable reagents in modern organic synthesis. frontiersin.org The accessibility of both aliphatic and aromatic nitro-derivatives through various synthetic pathways further enhances their utility. frontiersin.org Consequently, these compounds are crucial intermediates for creating a wide array of more complex molecules, including pharmaceuticals, dyes, and agrochemicals. cymitquimica.combiosynce.com

Historical Context of 4-Methoxy-3-nitrobenzaldehyde Discovery and Initial Characterization

While the precise historical details of the initial discovery and characterization of this compound are not extensively documented in readily available literature, the compound has been a subject of study for some time. In 1990, for instance, researchers identified three polymorphic forms of this compound using techniques such as microscope hot stage differential scanning calorimetry (DSC) and infrared (IR) spectroscopy. acs.org Later research in 2006 reinvestigated and fully characterized two of these polymorphic forms. acs.orgosti.gov This was achieved through a variety of methods including variable temperature powder X-ray diffraction, vibrational spectroscopy (infrared and Raman), calorimetry (differential scanning calorimetry, DSC), and optical microscopy. acs.orgosti.gov The crystal structures of these two forms were subsequently solved. acs.org

Role of this compound as a Key Intermediate and Building Block in Advanced Chemical Synthesis

This compound serves as an important raw material and intermediate in organic synthesis. lookchem.com Its distinct functional groups—aldehyde, methoxy (B1213986), and nitro—on a benzene ring make it a versatile building block for more complex molecules. cymitquimica.com The presence of both the methoxy and nitro groups influences its reactivity, making it a useful intermediate in the production of dyes, pharmaceuticals, and agrochemicals. cymitquimica.com

A notable application of this compound is in the synthesis of Entacapone, a medication used in the treatment of Parkinson's disease. It is also used in the development of antitumor agents. For example, the Perkin condensation of this compound with 2-(3,4,5-trimethoxyphenyl)acetic acid yields intermediates for aminocombretastatin, showcasing its versatility in medicinal chemistry. Furthermore, it is utilized in the synthesis of various other compounds, including those with potential antibacterial and antiviral properties. biosynce.com

The reactivity of this compound allows for a range of chemical transformations. For instance, catalytic hydrogenation can convert the aldehyde group to an alcohol, forming 4-Methoxy-3-nitrobenzyl alcohol with a 78% yield, which can then be used for further functionalization.

Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 31680-08-7 chemicalbook.comsigmaaldrich.com
Molecular Formula C₈H₇NO₄ chemicalbook.com
Molecular Weight 181.15 g/mol chemicalbook.comsigmaaldrich.com
Appearance White to pale cream to pale yellow powder thermofisher.com
Melting Point 97-100 °C chemicalbook.comsigmaaldrich.com
Boiling Point 334.8±27.0 °C (Predicted) chemicalbook.com
Solubility Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. cymitquimica.com

Current Research Landscape and Future Directions for this compound Studies

Current research continues to explore the utility of this compound and related compounds. Studies on its polymorphism are significant for ensuring the reliability of pharmaceutical products derived from it. Research has utilized X-ray diffraction to characterize different polymorphic forms, which can impact properties like solubility. researchgate.net

The compound's role as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and dyes remains an active area of investigation. ontosight.ai Its nitro and aldehyde groups make it a versatile intermediate, allowing for further derivatization through reactions such as reduction and condensation. ontosight.ai

Future research is likely to continue focusing on several key areas:

Development of new synthetic methodologies: Exploring more efficient and environmentally friendly ways to synthesize and utilize this compound and its derivatives.

Medicinal chemistry: Designing and synthesizing novel bioactive compounds for various therapeutic applications, building upon its known use in creating antitumor and anti-Parkinson's agents.

Materials science: Investigating its potential use in the creation of new materials, such as dyes and pigments. biosynce.com

Polymorphism: Further studies into its crystalline forms could lead to better control over the physical properties of drugs and other materials derived from it. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO4 B1298851 4-Methoxy-3-nitrobenzaldehyde CAS No. 31680-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCRQCGRYCKYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351453
Record name 4-Methoxy-3-nitrobenzaldehyde
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31680-08-7
Record name 4-Methoxy-3-nitrobenzaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-nitrobenzaldehyde
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Record name 3-Nitro-p-anisaldehyde
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Synthetic Methodologies for 4 Methoxy 3 Nitrobenzaldehyde

Classical Synthetic Routes and Optimization Strategies

Traditional methods for synthesizing 4-Methoxy-3-nitrobenzaldehyde rely on well-established reactions, including electrophilic aromatic substitution and oxidation.

Nitration of 4-Methoxybenzaldehyde (B44291) and Related Precursors

The direct nitration of 4-methoxybenzaldehyde (also known as p-anisaldehyde) is a primary route to obtain this compound. This reaction is an example of electrophilic aromatic substitution. askfilo.com The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para-director, while the aldehyde group (-CHO) is a deactivating group and a meta-director. Due to the combined directing effects of these two groups, the incoming nitro group (-NO₂) is predominantly directed to the position ortho to the methoxy group and meta to the aldehyde group, which is the desired C-3 position.

The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). askfilo.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. askfilo.com Careful control of reaction conditions, particularly temperature, is crucial to prevent over-nitration and the formation of by-products. The reaction is often performed at low temperatures (e.g., between 5 and 15°C) to manage its exothermic nature and improve selectivity. google.com

A related precursor, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), can also be used. Nitration of vanillin yields 5-nitrovanillin (B156571) (4-hydroxy-3-methoxy-5-nitrobenzaldehyde). wikipedia.orgnih.gov Subsequent etherification of the hydroxyl group would be required to produce this compound, adding a step to the synthesis.

PrecursorReagentsKey ConditionsProductRef.
4-MethoxybenzaldehydeConc. HNO₃, Conc. H₂SO₄Low temperature (e.g., 5-15°C)This compound google.com
VanillinConc. HNO₃, Conc. H₂SO₄Controlled temperature5-Nitrovanillin wikipedia.org

Oxidation of 4-Methoxy-3-nitrobenzyl Alcohol

An alternative classical approach involves the oxidation of 4-methoxy-3-nitrobenzyl alcohol. This method is advantageous when the corresponding alcohol is readily available or easily synthesized. The selective oxidation of a primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

A commonly employed reagent for this transformation is Pyridinium Dichromate (PDC). rsc.orgresearchgate.netresearchgate.net PDC is known for its ability to oxidize primary alcohols to aldehydes efficiently and selectively under non-aqueous conditions, typically in solvents like acetonitrile (B52724) or dichloromethane. rsc.orgrsc.org The reaction is generally carried out at room temperature. researchgate.net The use of an acid catalyst, such as trichloroacetic acid (TCA), can sometimes be employed to enhance the reaction rate. rsc.orgresearchgate.net

ReactantOxidizing AgentSolventConditionsProductRef.
4-Methoxy-3-nitrobenzyl alcoholPyridinium Dichromate (PDC)Acetonitrile or DichloromethaneRoom temperatureThis compound rsc.orgrsc.org

Multi-step Syntheses from Simpler Aromatic Compounds

The synthesis of this compound can also be accomplished through multi-step sequences starting from simpler, more readily available aromatic compounds. The strategic order of introducing functional groups is critical to ensure the correct regiochemistry of the final product.

One potential route could begin with m-cresol (B1676322). The synthetic sequence would be as follows:

Protection/Modification : The hydroxyl group of m-cresol is first converted to a methoxy group via Williamson ether synthesis, using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base, to form 3-methylanisole (B1663972).

Oxidation : The methyl group of 3-methylanisole is oxidized to an aldehyde group to yield 3-methoxybenzaldehyde. This step can be challenging and may require specific reagents to avoid ring oxidation.

Nitration : The final step is the nitration of 3-methoxybenzaldehyde. The methoxy group will direct the incoming nitro group to the ortho and para positions. The aldehyde group will direct meta to itself. The combined effect directs the nitration to the C-4 and C-6 positions relative to the methoxy group, yielding a mixture of isomers from which this compound would need to be separated.

Another conceptual pathway could start from vanillin, which can be sourced from wood treatment products. semanticscholar.org As previously mentioned, nitration of vanillin gives 5-nitrovanillin. wikipedia.org A subsequent etherification step (methylation of the hydroxyl group) would yield the target compound. This route leverages a bio-based starting material.

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, faster, and environmentally benign methods. These include the use of microwave irradiation and novel catalytic systems.

Microwave-Assisted Synthesis of Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govrsc.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions compared to conventional heating methods. rsc.orgnih.gov

While specific microwave-assisted synthesis of this compound is not extensively documented, the synthesis of numerous analogues, such as other substituted benzaldehydes and nitroaromatic compounds, has been successfully demonstrated using this technology. For example, the Claisen-Schmidt condensation to form benzalacetones from substituted aldehydes and the reduction of aromatic nitro compounds have been efficiently carried out under microwave conditions. nih.govuobabylon.edu.iq The synthesis of benzaldehyde (B42025) oxime compounds from substituted benzaldehydes has also been achieved with high yields in minutes using microwave heating. google.com These examples suggest that the classical synthetic steps, such as nitration or oxidation, could be significantly optimized through the application of microwave energy, leading to a more rapid and efficient synthesis of this compound and its derivatives. nih.govuobabylon.edu.iquzh.ch

Reaction TypeReactantsConditionsTimeYieldRef.
Benzaldehyde Oxime SynthesisSubstituted benzaldehyde, Hydroxylamine HClMicrowave, 90°C, 300W5 min~90% conversion google.com
Claisen-Schmidt Condensation4-Nitrobenzaldehyde (B150856), AcetoneMicrowave, NaOH10-15 min>79% nih.gov
Nitro Group ReductionAromatic Nitro Compound, Zn/NH₄ClMicrowave, Solvent-free8-15 min82-95% uobabylon.edu.iq

Catalytic Pathways for Selective Functionalization

Modern synthetic strategies increasingly employ catalysts to enhance selectivity, reduce waste, and operate under milder conditions.

In the context of the oxidation of 4-methoxy-3-nitrobenzyl alcohol, various transition-metal catalysts have been explored for the selective oxidation of benzyl (B1604629) alcohols in general. dergipark.org.tr Iron phthalocyanine (B1677752) complexes, for instance, have been used to catalyze the oxidation of substituted benzyl alcohols to their corresponding aldehydes. dergipark.org.tr The selectivity towards the aldehyde versus the over-oxidized carboxylic acid can be influenced by the electronic nature of the substituents on the catalyst. dergipark.org.tr Similarly, manganese(II) complexes have been shown to efficiently catalyze the mild oxidation of benzyl alcohols to benzaldehydes. researchgate.net (Photo)electrocatalysis using heterogeneous noble and transition metal electrocatalysts also presents a green approach for benzyl alcohol oxidation. rsc.org

For the nitration step, while the classical mixed-acid method is robust, it generates significant acid waste. Catalytic nitration methods are being developed to address this. Although specific catalytic nitration of 4-methoxybenzaldehyde is not widely reported, research into solid acid catalysts and other catalytic systems aims to improve the environmental footprint and selectivity of nitration reactions. For example, continuous-flow microreactors are being used for nitration to improve safety and control over these highly exothermic reactions. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to chemical manufacturing to reduce environmental impact and enhance safety. These principles focus on the use of less hazardous chemicals, safer solvents, and more energy-efficient processes. nih.gov While specific literature extensively detailing green synthesis routes exclusively for this compound is nascent, the core concepts can be applied to its traditional synthetic pathways.

Key green chemistry considerations include:

Use of Safer Solvents: Traditional nitration reactions often use large quantities of strong acids. Research into alternative, less corrosive, and recyclable solvent systems is a primary goal. For related syntheses, such as for 3-ethoxy-4-methoxybenzaldehyde, water has been successfully used as a solvent, simplifying post-reaction workup and avoiding volatile organic compounds (VOCs). google.com

Alternative Reagents: The methylation step in some syntheses can involve highly toxic reagents. Exploring less hazardous methylating agents is an area of interest.

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities can significantly reduce waste. nih.gov The development of solid acid catalysts or other recyclable catalysts for nitration could present a greener alternative to conventional methods.

Energy Efficiency: Microwave-assisted synthesis has been explored for related compounds, often leading to shorter reaction times and reduced energy consumption compared to conventional heating. jocpr.com

The adoption of these approaches aims to create synthetic routes that are not only efficient but also environmentally benign and safer to operate. google.com

Comparative Analysis of Synthetic Efficiencies and Scalability

Several routes exist for the synthesis of this compound, each with distinct advantages and disadvantages concerning yield, reaction conditions, and potential for large-scale production. The primary methods include the direct nitration of 4-methoxybenzaldehyde and the methylation of 3-hydroxy-4-nitrobenzaldehyde.

A comparative overview of common synthetic methods is presented below:

Method Starting Material Key Reagents Typical Yield Scalability Considerations
Nitration 4-Methoxybenzaldehyde (p-Anisaldehyde)Nitrating mixture (e.g., HNO₃/H₂SO₄)Moderate to HighGood scalability, but requires careful control of reaction conditions to manage exothermic reactions and isomer formation. google.com
Methylation 3-Hydroxy-4-nitrobenzaldehydeIodomethane (B122720), Potassium Carbonate, DMFHigh (e.g., 96%) chemicalbook.comLab-scale method is effective, but the use of DMF and iodomethane may present challenges for large-scale industrial use due to cost and safety.
Oxidation (3-Methoxy-4-nitrophenyl)methanolPyridinium dichromate (PDC), DCMQuantitative chemicalbook.comLimited scalability due to the high cost and hazardous nature of chromium-based oxidizing agents like PDC.

Purification Techniques for Synthetic this compound

The purity of this compound is crucial for its subsequent use. The choice of purification technique depends on the scale of the synthesis and the nature of the impurities present, particularly positional isomers from nitration reactions.

Recrystallization: This is a common and effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and the desired compound crystallizes out upon cooling, leaving impurities behind in the solution. Solvents like ethyl acetate (B1210297) and hexane (B92381) are reported for this purpose. biosynce.com For related nitrobenzaldehydes, recrystallization from petroleum ether or methanol (B129727) has also been successful. ijpsonline.com

Silica (B1680970) Gel Column Chromatography: For laboratory-scale synthesis where high purity is required, column chromatography is a preferred method. chemicalbook.com This technique separates compounds based on their differential adsorption to a stationary phase (silica gel). A solvent system, such as a mixture of hexane and ethyl acetate, is used to elute the compounds, allowing for the isolation of the pure product. chemicalbook.com While highly effective, this method is generally not practical for large industrial-scale production due to high solvent consumption and cost.

Adduct Formation and Washing: Industrial processes for purifying nitrobenzaldehydes sometimes involve the formation of adducts to separate isomers. One patented process for m-nitrobenzaldehyde involves creating an adduct, separating it, and then liberating the pure aldehyde through alkali treatment. google.comgoogle.com Another patented technique for purifying crude nitrobenzaldehyde involves washing with water and an emulsifier in a two-phase system, which effectively removes unwanted positional isomers without needing to fully dissolve the product, offering high space-time yield. google.com

Chemical Reactivity and Transformation of 4 Methoxy 3 Nitrobenzaldehyde

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the 4-methoxy-3-nitrobenzaldehyde ring is directed by the existing substituents. Substituents on a benzene (B151609) ring can be classified as either activating or deactivating and as ortho-, para- or meta-directing. masterorganicchemistry.com

Methoxy (B1213986) group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring through resonance (+R effect). It is an ortho, para-director. organicchemistrytutor.comyoutube.com

Nitro group (-NO₂): This is a strongly deactivating group as it withdraws electron density from the ring through both resonance (-R effect) and inductive (-I effect) effects. It is a meta-director. masterorganicchemistry.comlibretexts.org

Aldehyde group (-CHO): This is also a deactivating group that withdraws electron density via resonance and induction. It is a meta-director. masterorganicchemistry.comlibretexts.org

In this compound, the positions are influenced as follows:

The powerful activating and ortho, para-directing methoxy group at C-4 directs incoming electrophiles towards C-3 (blocked by -NO₂) and C-5.

The deactivating, meta-directing nitro group at C-3 directs towards C-5.

The deactivating, meta-directing aldehyde group at C-1 directs towards C-3 (blocked) and C-5.

Considering the combined effects, the directing influences of all three groups converge on the C-5 position. The strong activating effect of the methoxy group makes the ring more reactive than if it were only substituted with deactivating groups, and it strongly favors substitution at the positions ortho and para to it. Since the para position (C-1) and one ortho position (C-3) are already substituted, the incoming electrophile will be predominantly directed to the vacant C-5 position.

Table 1: Directing Effects of Substituents on the Aromatic Ring
SubstituentPositionTypeDirecting Effect
-OCH₃C-4ActivatingOrtho, Para
-NO₂C-3DeactivatingMeta
-CHOC-1DeactivatingMeta
Overall --Substitution favored at C-5

Nucleophilic Addition to the Aldehyde Moiety

The aldehyde group (-CHO) contains an electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. The presence of the electron-withdrawing nitro group on the ring increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic addition compared to unsubstituted benzaldehyde (B42025) or methoxybenzaldehyde. study.comdoubtnut.comlearncbse.in

Aldehydes react with primary amines in a condensation reaction to form imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. ijmcmed.org The reaction is often catalyzed by a small amount of acid. beilstein-journals.org this compound readily undergoes this reaction with various aromatic and aliphatic amines. researchgate.netresearchgate.net

A general reaction for the formation of a Schiff base from this compound is as follows:

Reactants: this compound, a primary amine (R-NH₂)

Conditions: Typically refluxing in a solvent like ethanol (B145695), sometimes with a catalytic amount of acid (e.g., glacial acetic acid). ijmcmed.orgjetir.org

Product: N-(4-methoxy-3-nitrobenzylidene)amine

Table 2: Examples of Schiff Base Formation
Amine ReactantProduct NameConditions
p-ChloroanilineN-(4-methoxy-3-nitrobenzylidene)-4-chloroanilineEthanol, Reflux
Haloanilines4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol*Ethanol, Reflux
m-Nitroaniline1-nitro-3-((4-methoxy-3-nitrophenyl)methyleneamino)benzeneEthanol, NaOH, Reflux

*Note: This example uses the structurally similar 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. researchgate.netresearchgate.net

The aldol (B89426) condensation is a carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound. sigmaaldrich.com Since this compound lacks α-hydrogens, it cannot form an enolate itself and cannot undergo self-condensation. However, it can act as the electrophilic partner in a crossed or mixed aldol condensation (a variation known as the Claisen-Schmidt condensation) with another carbonyl compound that does have α-hydrogens, such as a ketone. weebly.commagritek.com The reaction is typically carried out under basic conditions (e.g., NaOH or KOH) where the base deprotonates the ketone to form a nucleophilic enolate, which then attacks the aldehyde. scribd.com The initial β-hydroxy ketone adduct readily dehydrates to form a stable, conjugated α,β-unsaturated ketone, often known as a chalcone. weebly.com

Reactants: this compound, a ketone (e.g., Acetophenone)

Conditions: Aqueous base (e.g., NaOH), Ethanol

Product: An α,β-unsaturated ketone (chalcone)

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. masterorganicchemistry.comlibretexts.org The reaction involves a phosphonium (B103445) ylide (a Wittig reagent) reacting with the aldehyde group of this compound. organic-chemistry.org This reaction is highly versatile and tolerates a wide variety of functional groups on the aldehyde, including nitro groups. libretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. The geometry of the resulting alkene (E or Z) depends on the nature of the ylide used. organic-chemistry.org

Reactants: this compound, a phosphonium ylide (e.g., Ph₃P=CHR)

Conditions: Anhydrous solvent (e.g., THF), often at low temperatures

Product: A substituted styrene (B11656) derivative (4-methoxy-3-nitro-1-alkenylbenzene) and triphenylphosphine oxide

Reduction Reactions of the Nitro Group and Aldehyde Group

Both the nitro and aldehyde functional groups are susceptible to reduction. The choice of reducing agent and reaction conditions determines whether one or both groups are reduced. Powerful reduction methods, such as catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) under high pressure of hydrogen gas, will typically reduce both functional groups. wikipedia.org This would convert the nitro group to an amino group (-NH₂) and the aldehyde group to a primary alcohol (-CH₂OH), yielding 3-amino-4-methoxybenzyl alcohol.

It is often desirable to selectively reduce the nitro group while leaving the aldehyde group intact. This chemoselective transformation is a common and important reaction in organic synthesis. Several reagents are known to achieve this. organic-chemistry.org A classic method involves the use of metal salts in acidic conditions, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. jetir.orgwikipedia.org Other reagents like sodium sulfide (B99878) (Na₂S) or iron powder in acetic acid can also be employed for this purpose. wikipedia.org These conditions are mild enough to preserve the aldehyde functionality.

Reactant: this compound

Reagent/Conditions: e.g., SnCl₂ / conc. HCl

Product: 3-Amino-4-methoxybenzaldehyde

Table 3: Summary of Reduction Reactions
Reaction TypeReagents/ConditionsProduct
Full ReductionH₂, Raney Ni or Pd/C3-Amino-4-methoxybenzyl alcohol
Selective Nitro ReductionSnCl₂ / HCl3-Amino-4-methoxybenzaldehyde

Reductive Functionalization

Reductive functionalization of this compound allows for the selective transformation of the nitro and/or aldehyde groups into other valuable functionalities, particularly amines and alcohols. Catalytic transfer hydrogenation and reductive amination are prominent methods to achieve these transformations.

Catalytic transfer hydrogenation offers a versatile and milder alternative to traditional hydrogenation using molecular hydrogen. This method typically employs a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or isopropanol, in the presence of a metal catalyst. For substrates like this compound, this can lead to the selective reduction of the nitro group to an amine while preserving the aldehyde functionality, or the reduction of both groups depending on the reaction conditions and the catalyst used. For instance, cobalt(II) substituted hexagonal mesoporous aluminophosphate (CoHMA) has been shown to be an effective catalyst for the transfer hydrogenation of various aromatic nitro and carbonyl compounds. iitm.ac.in In the case of nitrobenzaldehydes, this catalyst system can selectively reduce the nitro group to an amine, yielding the corresponding aminobenzaldehyde. iitm.ac.in

Reductive amination provides a direct route to synthesize secondary and tertiary amines by reacting a carbonyl compound with a primary or secondary amine in the presence of a reducing agent. nih.govfrontiersin.org This one-pot reaction is highly efficient for the synthesis of a wide range of amine compounds. frontiersin.orgresearchgate.net In the context of this compound, this reaction would typically involve the initial formation of a Schiff base (imine) by condensation of the aldehyde with a primary amine, followed by in-situ reduction of both the imine and the nitro group to yield a substituted N-alkylaniline. While direct examples with this compound are not prevalent in the cited literature, the reductive amination of 3-nitrobenzaldehyde (B41214) with methylamine (B109427) has been studied, highlighting the potential for partial reduction of the nitro group as a competing reaction, which necessitates careful selection of the reducing agent to ensure safety and selectivity. researchgate.net

Table 1: Examples of Reductive Functionalization of Substituted Nitrobenzaldehydes
SubstrateReagents and ConditionsProductYield (%)Reference(s)
3-NitrobenzaldehydeCoHMA catalyst, isopropanol, KOH, reflux3-Aminobenzaldehyde90 iitm.ac.in
4-Nitrobenzaldehyde (B150856)RuCl(CNNPh)(PP) catalyst, HCOONH4, toluene/water, 90 °C4-Nitrobenzyl alcohol>95 scispace.com
3-NitrobenzaldehydeMethylamine, NaBH4Methyl(3-nitrobenzyl)amine- researchgate.net

Oxidation Reactions of the Aldehyde Group

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 4-methoxy-3-nitrobenzoic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. ncert.nic.in

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) are commonly employed for the oxidation of aromatic aldehydes. ncert.nic.in Phase transfer catalysis can be utilized to facilitate the oxidation of benzaldehydes with potassium permanganate in non-polar organic solvents, leading to high yields of the corresponding benzoic acids. semanticscholar.org A study on the oxidation of various substituted benzaldehydes, including 4-methoxybenzaldehyde (B44291), under phase transfer conditions demonstrated the efficiency of this method. semanticscholar.org The reaction proceeds smoothly, and the products can be isolated in high purity after recrystallization. semanticscholar.org

Kinetic studies on the oxidation of para-substituted benzaldehydes with potassium permanganate have shown that the reaction rate is influenced by the electronic nature of the substituent. rsc.org Electron-donating groups, such as a methoxy group, can increase the rate of oxidation. rsc.org

Table 2: Oxidation of Substituted Benzaldehydes to Benzoic Acids
SubstrateOxidizing AgentCatalyst/ConditionsProductYield (%)Reference(s)
BenzaldehydeKMnO₄Tetrabutylphosphonium bromide (TBPB), TolueneBenzoic acid>90 semanticscholar.org
4-MethoxybenzaldehydeKMnO₄TBPB, Toluene4-Methoxybenzoic acid>90 semanticscholar.org
4-ChlorobenzaldehydeKMnO₄TBPB, Toluene4-Chlorobenzoic acid>90 semanticscholar.org
4-NitrobenzaldehydeKMnO₄TBPB, Toluene4-Nitrobenzoic acid>90 semanticscholar.org

Suzuki Coupling and Other Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. While specific examples utilizing this compound as a coupling partner are not explicitly detailed in the provided search results, the principles of these reactions can be applied to its halo-derivatives. For these reactions to occur, the aromatic ring of a 4-methoxy-3-nitrobenzene derivative would need a suitable leaving group, such as a halide (Br, I) or a triflate, typically in the position of the aldehyde or another ring position.

The Suzuki coupling involves the reaction of an organoboron compound (usually a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups. nih.gov A hypothetical Suzuki coupling of a bromo-substituted precursor, such as 4-bromo-2-methoxy-1-nitrobenzene, with a phenylboronic acid would yield a methoxy-nitrobiphenyl derivative. The reaction conditions typically involve a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂, a base such as Na₂CO₃ or K₃PO₄, and a suitable solvent system, often a mixture of an organic solvent and water. organic-chemistry.orgnih.gov

The Heck reaction is the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. ugent.bebeilstein-journals.org This reaction is a key method for the synthesis of substituted alkenes. For instance, the Heck reaction of an aryl halide with an acrylate (B77674) ester, such as ethyl acrylate, yields a cinnamate (B1238496) derivative. researchgate.net The catalyst system often consists of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand. researchgate.net

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes. libretexts.org A Sonogashira coupling of a halo-substituted 4-methoxy-3-nitrobenzene derivative with a terminal alkyne would produce the corresponding substituted phenylacetylene. researchgate.netresearchgate.net

Table 3: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions
ReactionAryl HalideCoupling PartnerCatalyst SystemBaseSolventProduct TypeReference(s)
Suzuki CouplingAryl BromidePhenylboronic AcidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂OBiphenyl organic-chemistry.org
Heck ReactionAryl Bromiden-Butyl AcrylatePd(dba)₂/Phosphine-Imidazolium SaltCs₂CO₃-Cinnamate acs.org
Sonogashira CouplingAryl IodideTerminal AlkynePdCl₂(PPh₃)₂/CuIEt₃NTHFArylalkyne wikipedia.orgorganic-chemistry.org

Studies on Reaction Mechanisms and Kinetics

The understanding of reaction mechanisms and kinetics is crucial for optimizing reaction conditions and predicting product outcomes. While specific studies focusing solely on this compound are limited, the general principles governing the reactivity of substituted aromatic aldehydes provide valuable insights.

The mechanism of nucleophilic addition to the carbonyl group of this compound is significantly influenced by the electronic effects of the ring substituents. The strongly electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. study.com Conversely, the electron-donating methoxy group partially counteracts this effect. This electronic push-pull system modulates the reactivity of the aldehyde.

In the context of cross-coupling reactions, the general mechanisms are well-established. The Suzuki coupling mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org The Heck reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond, β-hydride elimination to release the product, and reductive elimination of H-X with the base to regenerate the catalyst. The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle similar to the others and a copper cycle that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.orgorganic-chemistry.org

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. The formation of derivatives, such as Schiff bases and oximes, from aldehydes is a reversible reaction, and its kinetics can be studied to understand the influence of substituents on the rate of reaction.

A study on the kinetics of the potassium permanganate oxidation of para-substituted benzaldehydes revealed that the reaction follows pseudo-first-order kinetics. rsc.org The rate constants were determined at different temperatures, allowing for the calculation of activation parameters. The data indicated that electron-donating substituents, such as a methoxy group, accelerate the reaction. rsc.org

Table 4: Pseudo-First-Order Rate Constants for the KMnO₄ Oxidation of Para-Substituted Benzaldehydes at 298 K
Substituent (Y)σpkY (x 10⁻⁴ s⁻¹)
-NMe₂-0.8350.73
-OMe-0.2713.35
-H0.008.33
-Cl0.235.46
-Br0.236.60

*Data extracted from the supplementary information of a study on the kinetics of KMnO₄ oxidation. rsc.org

Derivatization for Analytical and Synthetic Applications

The aldehyde group of this compound is a versatile handle for the synthesis of a wide array of derivatives with potential applications in various fields, including medicinal chemistry and materials science. Common derivatization reactions include the formation of Schiff bases and oximes.

Schiff bases , or imines, are formed by the condensation reaction of an aldehyde with a primary amine. researchgate.netresearchgate.net These compounds are of significant interest due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. ijmcmed.orgnih.gov The synthesis of Schiff bases from the related compound 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (nitrovanillin) with various haloanilines has been reported, yielding compounds with interesting fluorescence properties. researchgate.netresearchgate.net The reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent, sometimes with an acid catalyst. ijtsrd.com

Oximes are prepared by the reaction of an aldehyde with hydroxylamine. rsc.orgorientjchem.org This reaction is often carried out under mild, catalyst-free conditions, sometimes in aqueous media, making it an environmentally friendly transformation. ias.ac.in The synthesis of oximes from various substituted benzaldehydes, including 4-nitrobenzaldehyde and 4-methoxybenzaldehyde, proceeds with high yields. rsc.orgorientjchem.orgias.ac.in Oximes are useful as intermediates in organic synthesis and can also exhibit biological activity. researchgate.net

Table 5: Examples of Derivatization of Substituted Benzaldehydes
AldehydeReagentProduct TypeYield (%)Reference(s)
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde4-FluoroanilineSchiff Base82 researchgate.net
4-NitrobenzaldehydeHydroxylamine hydrochlorideOxime99 ias.ac.in
4-MethoxybenzaldehydeHydroxylamine hydrochlorideOxime- rsc.org
4-Nitrobenzaldehydem-NitroanilineSchiff Base- ijtsrd.com

Derivatization with Hydrazines for Enhanced Detection

The reaction of aldehydes and ketones with hydrazine (B178648) and its derivatives to form hydrazones is a classic and reliable method for the identification and quantification of carbonyl compounds. This derivatization strategy is particularly valuable for enhancing the detection of analytes in various analytical techniques, such as chromatography and spectroscopy.

The underlying principle of this method involves the nucleophilic addition of the hydrazine to the electrophilic carbonyl carbon of this compound, followed by the elimination of a water molecule to form a stable hydrazone. The general reaction is depicted below:

Reaction Scheme:

Where R is the 4-methoxy-3-nitrophenyl group and R' is typically an aryl group containing chromophoric or fluorophoric moieties.

A commonly employed reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH). The resulting 2,4-dinitrophenylhydrazone is a brightly colored, crystalline solid, which facilitates its detection and quantification by spectrophotometric methods. The introduction of the dinitrophenyl group significantly increases the molar absorptivity of the derivative compared to the parent aldehyde, thereby enhancing the sensitivity of the analysis.

The reaction of this compound with DNPH proceeds as follows:

Specific Reaction with DNPH:

Reaction of this compound with 2,4-dinitrophenylhydrazine

Note: An illustrative image of the reaction would be placed here.

The enhanced detection capabilities stem from the properties of the resulting hydrazone, as detailed in the table below.

Table 1: Analytical Advantages of Hydrazone Derivatization for Detection

FeatureDescriptionImplication for Enhanced Detection
Chromophore Introduction The derivatizing agent (e.g., DNPH) introduces a highly conjugated system.This leads to a significant bathochromic shift (shift to longer wavelengths) and hyperchromic effect (increased absorbance intensity), enabling sensitive spectrophotometric detection in the visible range, away from potential interferences in the UV region.
Increased Molarity The molecular weight of the derivative is substantially higher than the parent aldehyde.For mass spectrometry-based detection, this shifts the mass-to-charge ratio (m/z) to a higher, often less crowded, region of the spectrum, improving signal-to-noise and reducing ambiguity in identification.
Improved Crystallinity Hydrazones are often well-defined, crystalline solids.This property facilitates their isolation, purification, and characterization by techniques such as X-ray crystallography. It also allows for sharp melting points, which can be used as a confirmation of identity.
Enhanced Chromatographic Behavior The derivatization alters the polarity and volatility of the analyte.This can improve separation efficiency in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), leading to better resolution from other components in a mixture.

Research on related nitro- and methoxy-substituted benzaldehydes has demonstrated the utility of hydrazone formation for various analytical and biological studies. For instance, hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde (B41313) have been synthesized and characterized for their antimicrobial activities, showcasing the successful application of this reaction chemistry. While specific studies focusing solely on the enhanced detection of this compound via this method are not extensively documented, the fundamental principles of carbonyl derivatization are directly applicable and widely accepted in analytical chemistry.

Neoacetalization Reactions

The term "neoacetalization" is not a standard term in organic chemistry. It is likely a specific or proprietary term referring to the formation of a new acetal (B89532). Acetalization is a common and important reaction of aldehydes, primarily used as a method for protecting the carbonyl group during multi-step syntheses. This reaction involves the treatment of an aldehyde with an alcohol in the presence of an acid catalyst.

The reaction proceeds in two stages. First, the addition of one equivalent of alcohol to the aldehyde forms a hemiacetal. In the presence of excess alcohol and an acid catalyst, the hemiacetal further reacts to form a stable acetal and a molecule of water.

General Reaction Scheme for Acetal Formation:

Hemiacetal Formation:

Acetal Formation:

Where R is the 4-methoxy-3-nitrophenyl group and R' is an alkyl group.

For this compound, the aldehyde group can be protected by forming a cyclic acetal, which is often favored due to its increased stability. This is typically achieved by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol or propane-1,3-diol, in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA).

Specific Reaction for Cyclic Acetal Formation:

Formation of a cyclic acetal from this compound and ethylene glycol

Note: An illustrative image of the reaction would be placed here.

The formation of the acetal renders the carbonyl carbon non-electrophilic, thus protecting it from nucleophiles and reducing agents. The acetal protecting group is stable under neutral and basic conditions but can be easily removed by treatment with aqueous acid, regenerating the original aldehyde.

Table 2: Common Reagents and Conditions for Acetalization

ReagentCatalystConditionsProduct Type
Methanol (B129727) (excess)Dry HCl, H2SO4AnhydrousDimethyl acetal
Ethanol (excess)p-Toluenesulfonic acid (PTSA)Anhydrous, Dean-Stark trap to remove waterDiethyl acetal
Ethylene glycolPTSA, Sc(OTf)3Anhydrous, reflux1,3-dioxolane (cyclic acetal)
Propane-1,3-diolPTSA, BF3·OEt2Anhydrous, reflux1,3-dioxane (cyclic acetal)

The principles of acetal formation are fundamental in organic synthesis, and while the term "neoacetalization" is not standard, the reaction to form a new acetal from this compound follows these well-established pathways.

Advanced Spectroscopic and Computational Analysis of 4 Methoxy 3 Nitrobenzaldehyde

Vibrational Spectroscopy

The FT-IR spectrum of 4-methoxy-3-nitrobenzaldehyde is marked by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups. The aromatic ring, aldehyde, methoxy (B1213986), and nitro groups each contribute to the unique infrared profile of the molecule.

Key vibrations include the C-H stretching of the aromatic ring, typically observed in the 3100-3000 cm⁻¹ region. The aldehydic C-H stretching is also a significant marker. The C=O stretching of the aldehyde group gives rise to a strong absorption band, which is a hallmark of the FT-IR spectrum of this compound.

The nitro group (NO₂) exhibits characteristic asymmetric and symmetric stretching vibrations. In nitrobenzene (B124822) derivatives, the asymmetric stretching usually appears in the range of 1535 ± 30 cm⁻¹, while the symmetric stretching is observed around 1345 ± 30 cm⁻¹. esisresearch.org For the related compound, 4-methyl-3-nitrobenzaldehyde, peaks observed around 818, 882, and 950 cm⁻¹ have been assigned to C-H out-of-plane bending vibrations, while in-plane bending vibrations are seen at 1168, 1181, and 1214 cm⁻¹. researchgate.net

The methoxy group (-OCH₃) also presents characteristic vibrations, including C-H stretching and bending modes, as well as the C-O stretching vibration. In related methoxy-containing benzaldehydes, the asymmetric C-O-C vibration is a notable feature. esisresearch.org

A detailed assignment of the principal FT-IR peaks for this compound, based on data from analogous compounds, is presented in the table below.

Frequency (cm⁻¹)Assignment
~3100Aromatic C-H Stretching
~2850Aldehydic C-H Stretching
~1700C=O Stretching (Aldehyde)
~1530Asymmetric NO₂ Stretching
~1350Symmetric NO₂ Stretching
~1250Asymmetric C-O-C Stretching (Methoxy)
~1020Symmetric C-O-C Stretching (Methoxy)
~820C-H Out-of-plane Bending

Note: The data in this table is representative and compiled from spectral data of structurally similar compounds.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations and the symmetric vibrations of the nitro group.

The aromatic C-C stretching vibrations are typically prominent in the Raman spectrum. For 4-methyl-3-nitrobenzaldehyde, a peak at 1175 cm⁻¹ has been attributed to the cyclic nature of the compound. researchgate.net The symmetric stretching of the nitro group, which may be weak in the IR spectrum, often produces a strong band in the Raman spectrum. The C-N stretching frequencies in halogeno-nitrobenzenes have been assigned in the 1280–1240 cm⁻¹ region. researchgate.net

Key expected Raman shifts for this compound are summarized below.

Raman Shift (cm⁻¹)Assignment
~3080Aromatic C-H Stretching
~1600Aromatic C-C Stretching
~1350Symmetric NO₂ Stretching
~1280C-N Stretching
~800Ring Breathing Mode

Note: This table is based on characteristic group frequencies and data from similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum of this compound shows distinct signals for the aldehydic proton, the methoxy protons, and the aromatic protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the nitro and aldehyde groups generally leads to a downfield shift of the aromatic protons.

The aldehydic proton is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm. The methoxy protons will also appear as a singlet, but at a much more upfield position, generally around 3.9-4.1 ppm. The three aromatic protons will exhibit a characteristic splitting pattern based on their coupling with each other.

ProtonChemical Shift (δ, ppm)Multiplicity
Aldehydic-H~10.0Singlet
Methoxy-H~4.0Singlet
Aromatic-H~7.0 - 8.5Multiplet

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum of this compound provides information about the eight distinct carbon atoms in the molecule. The chemical shifts are influenced by the nature of the attached functional groups. The carbonyl carbon of the aldehyde group is characteristically found at a very downfield position.

The carbon atoms of the aromatic ring show a range of chemical shifts depending on the substituent effects. The carbon attached to the electron-withdrawing nitro group will be shifted downfield, while the carbon attached to the electron-donating methoxy group will be shifted upfield relative to unsubstituted benzene (B151609).

A representative set of ¹³C NMR chemical shifts for this compound is provided in the table below.

Carbon AtomChemical Shift (δ, ppm)
C=O (Aldehyde)~189.4
C-OCH₃~161.5
C-NO₂~135.7
C-CHO~128.0
Aromatic CH~124.5
Aromatic CH~120.3
Aromatic CH~111.4
OCH₃~55.3

Note: This data is based on available experimental spectra in CDCl₃.

¹⁷O NMR spectroscopy is a specialized technique that can provide valuable information about the electronic environment of oxygen atoms. Due to the low natural abundance of the ¹⁷O isotope, this technique often requires isotopic enrichment.

Studies on related compounds, such as p-nitrobenzaldehyde, have been conducted using solid-state ¹⁷O NMR. For the carbonyl oxygen in p-nitro-[1-¹⁷O]benzaldehyde, the ¹⁷O quadrupole coupling and chemical shift tensors have been determined. Such studies reveal that the most shielded component of the chemical shift tensor is perpendicular to the H-C=O plane, while the least shielded component lies along the C=O bond. This provides fundamental insights into the electronic structure of the carbonyl group in aromatic aldehydes.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a pivotal tool for determining the molecular weight and fragmentation pattern of this compound. The compound, with a molecular formula of C8H7NO4, has a calculated molecular weight of approximately 181.15 g/mol . nih.govsigmaaldrich.com High-Resolution Mass Spectrometry (HRMS) provides a more precise mass, allowing for the confirmation of its elemental composition.

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. While a detailed fragmentation pathway for this specific isomer is not extensively published, analysis of related structures, such as 4-hydroxy-3-methoxybenzaldehyde, suggests potential fragmentation patterns. researchgate.net These typically involve the loss of small molecules like CO, NO2, or CH3 radicals from the molecular ion. The NIST Mass Spectrometry Data Center provides spectral data for related compounds, which can serve as a reference for interpreting the mass spectrum of this compound. nist.gov

Predicted collision cross-section (CCS) values, which are important for ion mobility mass spectrometry, have been calculated for various adducts of this compound. These theoretical values aid in the identification of the compound in complex mixtures. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]+ 182.04478 133.2
[M+Na]+ 204.02672 141.9
[M-H]- 180.03022 137.6
[M+NH4]+ 199.07132 152.6
[M+K]+ 220.00066 136.9

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Studies

Electronic spectroscopy reveals information about the electronic transitions within the this compound molecule. A joint experimental and theoretical study on nitrobenzaldehyde isomers provides insight into the expected UV-Visible absorption spectra. nih.gov The spectra are generally characterized by multiple absorption bands. nih.gov

X-ray Diffraction Studies

X-ray diffraction techniques are instrumental in determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound.

Single crystal X-ray diffraction provides the most accurate and detailed information about the molecular structure, including bond lengths, bond angles, and intermolecular interactions. The Cambridge Structural Database (CSD) contains crystallographic data for this compound. nih.gov This data reveals the planarity of the molecule and the specific arrangement of molecules within the crystal lattice. Analysis of related structures, like 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde, shows that the packing in the crystal is often stabilized by weak intermolecular interactions, such as C-H···O hydrogen bonds, which link adjacent molecules. researchgate.net

Powder X-ray diffraction (PXRD) is a key technique for studying the crystalline phases and polymorphism of a compound. This compound is known to exhibit polymorphism, meaning it can exist in different crystalline forms. researchgate.net At least two polymorphic forms have been extensively characterized using various methods, including variable temperature powder X-ray diffraction. researchgate.net The differences in the PXRD patterns of these polymorphs arise from the different arrangements of the molecules in the crystal lattice. These studies are crucial for understanding the physical properties and stability of the solid-state forms of the compound. researchgate.net

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), have been widely used to complement experimental findings and to provide deeper insights into the properties of this compound.

DFT calculations are employed to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic structure of this compound. researchgate.netnih.gov Studies on similar molecules, such as 4-methoxybenzaldehyde (B44291), have utilized the B3LYP method with basis sets like 6-311++G(d,p) to obtain optimized structures that are in good agreement with experimental data. researchgate.net These calculations can also elucidate the stability of the molecule arising from hyperconjugative interactions and charge delocalization through Natural Bond Orbital (NBO) analysis. researchgate.net Furthermore, DFT can be used to calculate molecular electrostatic potential maps, which identify the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity. mdpi.com The frontier molecular orbitals (HOMO and LUMO) can also be calculated to understand the electronic transitions and reactivity of the compound. mdpi.com

HOMO-LUMO Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) functions as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key parameter; a smaller gap generally signifies higher chemical reactivity, greater polarizability, and lower kinetic stability, as electron transfer is more feasible. nih.gov

While specific experimental or DFT calculation values for this compound were not available in the cited sources, analysis of the closely related compound 4-fluoro-3-nitrobenzaldehyde (B1361154) (FNB) provides valuable comparative insight into the electronic properties. researchgate.net Density Functional Theory (DFT) calculations are a common method for determining these energy values. researchgate.netyoutube.com The small HOMO-LUMO energy gap observed in FNB is indicative of significant charge transfer interactions occurring within the molecule. researchgate.net This characteristic is expected to be similar in this compound due to the comparable electronic effects of the substituents.

From these analyses, various quantum chemical descriptors can be calculated to predict global reactivity, including chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). nih.gov

Table 1: Quantum Chemical Descriptors for a Related Benzaldehyde (B42025) Derivative (Note: Data presented is for the analogous compound 4-fluoro-3-nitrobenzaldehyde as a proxy.)

ParameterDescriptionTypical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-
ΔE Gap Energy gap (ELUMO - EHOMO)A small gap indicates high reactivity researchgate.net
η (Hardness) Resistance to change in electron distributionCalculated from ΔE
μ (Potential) "Escaping tendency" of electrons(EHOMO + ELUMO) / 2
ω (Electrophilicity) Propensity to accept electronsμ² / 2η

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of intramolecular bonding and charge transfer (hyperconjugative) interactions. wisc.edunih.gov It examines the delocalization of electron density from filled, Lewis-type orbitals (donors) to empty, non-Lewis type orbitals (acceptors), such as anti-bonding (σ* or π*) orbitals. ijnc.ir The stabilization energy (E(2)) associated with these interactions quantifies their significance; a higher E(2) value indicates a more intense and stabilizing interaction. conicet.gov.ar

Table 2: Representative NBO Donor-Acceptor Interactions in Substituted Aromatics (Note: This table illustrates typical interactions expected for this compound based on analyses of related compounds.)

Donor Orbital (i)Acceptor Orbital (j)Stabilization Energy E(2) (kcal/mol)
LP (O) of Methoxyπ* (C-C) of RingHigh
LP (O) of Nitroπ* (N-O)Moderate
π (C-C) of Ringπ* (C=O) of AldehydeModerate
π (C-C) of Ringπ* (C-C) of RingHigh

Molecular Dynamics Simulations (for related compounds)

Molecular Dynamics (MD) simulations are a computational tool used to model the physical motion of atoms and molecules over time, providing insights into their dynamic behavior and conformational flexibility. nih.gov For related substituted aromatic compounds, MD simulations have been effectively used to explore interaction profiles with biological targets, such as enzymes. nih.gov

In studies of substituted Schiff bases derived from aromatic aldehydes, MD simulations have helped to confirm the stability of ligand-receptor complexes, showing how hydrogen bonding and π–π interactions are maintained over the simulation period. mdpi.com For example, simulations of N-phenylthiourea derivatives complexed with catechol oxidase revealed that the geometry and interactions are highly dependent on the position of substituents on the phenyl ring. nih.gov Such simulations for this compound could elucidate its conformational preferences, solvent interactions, and potential binding modes within a biological system, which are critical for applications in materials science and drug design.

Prediction of Reactivity Sites and Reaction Pathways

The prediction of reactive sites in this compound can be derived from both fundamental chemical principles and computational analyses like HOMO-LUMO distribution and Molecular Electrostatic Potential (MEP) mapping. nih.govresearchgate.net

Nucleophilic Attack : The aldehyde group is inherently electrophilic. The strong electron-withdrawing effect of the adjacent nitro group significantly enhances the positive partial charge on the carbonyl carbon, making it the primary site for nucleophilic addition reactions. study.com MEP maps of similar molecules consistently show a highly positive (electron-poor) potential around the aldehyde carbon, confirming its susceptibility to nucleophiles. nih.gov

Electrophilic Attack : The reactivity of the aromatic ring towards electrophiles is governed by the competing effects of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂).

The methoxy group is an activating ortho-, para-director.

The nitro group is a deactivating meta-director. The combined influence makes the ring generally electron-deficient but directs potential electrophilic substitutions to the positions ortho and para to the methoxy group that are not sterically hindered or strongly deactivated by the nitro group.

The HOMO and LUMO distributions provide further clarity. The LUMO is typically centered on the regions of the molecule that are most electrophilic, such as the aldehyde carbon and the nitro group, indicating where a nucleophile would attack. nih.gov Conversely, the HOMO is located on the more electron-rich areas, such as the methoxy group and certain positions on the aromatic ring, suggesting the likely sites for electrophilic attack. nih.gov

Applications of 4 Methoxy 3 Nitrobenzaldehyde and Its Derivatives in Advanced Organic Synthesis

Role in the Synthesis of Dyes and Pigments

Aromatic nitro compounds and their derivatives are foundational to the dye and pigment industry. 4-Methoxy-3-nitrobenzaldehyde can be utilized in the synthesis of certain colorants, primarily through its conversion to an amino derivative.

The most common route to producing azo dyes involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then reacted with a coupling component (an electron-rich aromatic compound like a phenol or another amine). To be used in this process, the nitro group of this compound must first be reduced to an amino group, forming 3-amino-4-methoxybenzaldehyde.

Utilization in Agrochemistry

The development of new agrochemicals, such as herbicides and pesticides, often involves the synthesis of complex organic molecules with specific biological activities. Substituted benzaldehydes and their derivatives are valuable intermediates in this field.

While direct patents for agrochemicals synthesized specifically from this compound are not widely documented, related benzaldehyde (B42025) derivatives are known to be precursors for active compounds. For example, patents have described the production of 4-hydroxybenzaldehyde derivatives as intermediates for agricultural chemicals. This suggests the potential for this compound, with its distinct functional groups, to be explored as a starting material for novel agrochemical agents after appropriate chemical modifications.

Applications in Material Science

The unique electronic and structural properties of this compound and its derivatives make them of interest in the field of material science, particularly for applications in nonlinear optics (NLO).

Materials with high third-order NLO susceptibility are sought after for applications in optical switching, optical limiting, and other photonic technologies. Chalcones, synthesized from substituted benzaldehydes, have emerged as a promising class of organic NLO materials. The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (nitro) within the same molecule can lead to a significant intramolecular charge transfer, which is a key factor for enhancing NLO properties.

Research has shown that chalcones derived from methoxy- and nitro-substituted aromatic rings exhibit significant third-order NLO properties. For instance, the chalcone derivative 3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has been synthesized and characterized, demonstrating its potential as a material for optical limiting and all-optical-switching applications. researchgate.net This indicates that this compound is a valuable precursor for the synthesis of functional organic materials with advanced optical properties.

Development of Novel Chemical Reagents and Catalysts

Scientific literature available through extensive searches does not provide specific examples of novel chemical reagents or catalysts being developed directly from this compound. Research in this area has focused on structurally related benzaldehyde derivatives. For instance, metal complexes of 4-hydroxy-3-methoxybenzaldehyde have been investigated as catalysts in phenol hydroxylation. researchgate.net However, direct catalytic applications of this compound derivatives remain an area for future exploration.

Biological Activity of Derivatives and Related Compounds

Derivatives of this compound and its analogs have been the subject of significant research interest due to their diverse biological activities. These compounds have been investigated for their potential in treating a range of conditions, from neuroinflammatory diseases to microbial infections and cancer.

Potential in Neuroinflammatory Diseases

There is currently a lack of specific research on the potential of this compound derivatives in the context of neuroinflammatory diseases. While other substituted benzaldehyde derivatives have been explored for their anti-inflammatory properties, the direct application of this compound derivatives in neuroinflammation is not yet established in the available scientific literature. For example, derivatives of 3,4-dihydronaphthalen-1(2H)-one have been synthesized and evaluated for their anti-neuroinflammatory activity, but these are not direct derivatives of this compound. semanticscholar.org

Antimicrobial and Antioxidant Properties of Analogs

Analogs of this compound, particularly Schiff base derivatives, have demonstrated notable antimicrobial and antioxidant properties. Schiff bases are compounds containing an azomethine group (-C=N-) and are known for their wide range of biological activities. bohrium.com

Research into Schiff bases derived from substituted benzaldehydes has shown that these compounds can exhibit significant antibacterial and antifungal activity. For instance, Schiff bases synthesized from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde have been tested against various Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net The antimicrobial activity of these compounds is often attributed to the imine group, which can interfere with microbial cell processes.

Some Schiff base derivatives have shown excellent free radical scavenging activity, sometimes comparable to standard antioxidants like butylated hydroxytoluene (BHT). bohrium.com The introduction of various substituents on the aromatic rings can modulate the antioxidant and antimicrobial properties of these compounds. For example, the presence of nitro and halo groups on the aromatic ring of phenolic Schiff bases has been associated with biological activities. bohrium.com

Antimicrobial Activity of Schiff Bases Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde
CompoundTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
Ligand MPM E. coli250
P. aeruginosa250
S. aureus250
S. pyogenes250
C. albicans1000
A. niger100
A. clavatus500
Ligand FPM E. coli250
P. aeruginosa100
S. aureus250
S. pyogenes250
C. albicans250
A. niger250
A. clavatus250
Ampicillin E. coli100
P. aeruginosa100
S. aureus250
S. pyogenes100
Chloramphenicol E. coli50
P. aeruginosa50
S. aureus50
S. pyogenes50
Nystatin C. albicans100
A. niger100
A. clavatus100
Griseofulvin C. albicans500
A. niger100
A. clavatus100

Data sourced from a study on the antimicrobial activity of Schiff base metal complexes derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde. researchgate.net

Cytotoxic Activity of Derived Schiff Bases

Schiff bases derived from 4-nitrobenzaldehyde (B150856) and its analogs have shown promising cytotoxic activity against various cancer cell lines. nih.govnih.govresearchgate.net This has led to their investigation as potential anticancer agents. The cytotoxic mechanism of these Schiff bases is often attributed to the azomethine group, which can interact with biological macromolecules. nih.govnih.gov

In one study, a novel Schiff base derived from 4-nitrobenzaldehyde demonstrated cytotoxic activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF). nih.govnih.gov The IC50 value, which represents the concentration required to inhibit 50% of cell growth, was found to be 446.68 µg/mL for TSCCF cells, while a much higher IC50 of 977.24 µg/mL was observed for normal human gingival fibroblast (NHGF) cells, suggesting some level of selectivity towards cancer cells. nih.govnih.gov The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. Evidence of apoptosis, such as nuclear fragmentation and the formation of apoptotic bodies, has been observed in cancer cells treated with these Schiff bases. nih.govnih.gov

The structural features of the Schiff base molecules, such as the presence of a nitro group and the nature of the substituents on the aromatic rings, can influence their cytotoxic potential. For example, the anticancer activity of some Schiff bases has been attributed to the presence of a carboxyl group near the phenyl ring and the length of the N-alkyl chain, which can enhance cell membrane penetration. nih.gov

Cytotoxic Activity of a Schiff Base Derived from 4-Nitrobenzaldehyde
Cell LineIC50 (µg/mL) after 72h
TSCCF (Tongue Squamous Cell Carcinoma Fibroblasts) 446.68
NHGF (Normal Human Gingival Fibroblasts) 977.24

Data sourced from a study on the cytotoxic activities of a novel Schiff base derived from 4-nitrobenzaldehyde. nih.govnih.gov

Crystallography and Polymorphism of 4 Methoxy 3 Nitrobenzaldehyde

Identification and Characterization of Polymorphic Forms

Initial studies identified three polymorphic forms of 4-methoxy-3-nitrobenzaldehyde, designated as α, β, and γ. iucr.org Two of these forms, α and β, have been extensively characterized using a variety of analytical techniques. acs.org A third form, γ, has been observed only transiently. iucr.orgacs.org

The characterization of these polymorphs was accomplished through a combination of methods:

Optical Microscopy: Used to observe the different crystal habits and to determine the melting points of the individual forms. Form α appears as needles, while form β presents as thick needles. acs.org

Differential Scanning Calorimetry (DSC): This technique was crucial in identifying the transition temperatures and melting points of the polymorphs. It revealed that form α melts at 73 °C, while form β melts at a higher temperature of 80 °C. acs.org DSC experiments also provided evidence for the transient nature of the γ form. iucr.orgacs.org

Vibrational Spectroscopy (FT-IR and Raman): The infrared and Raman spectra of forms α and β show distinct differences, particularly in the regions associated with the methoxy (B1213986) group (1200-1600 cm⁻¹), allowing for their differentiation in the solid state. acs.org

Powder X-ray Diffraction (PXRD): Variable temperature PXRD was employed to characterize the different crystalline forms and to monitor transformations between them. iucr.org

Table 1: Characterization Data for Polymorphs of this compound

Polymorph Melting Point (°C) Spectroscopic Signatures (FT-IR)
Form α 73 Five characteristic peaks in the 1200-1600 cm⁻¹ region
Form β 80 Three characteristic peaks in the 1200-1600 cm⁻¹ region
Form γ Transient Observed transiently in DSC, transforms to Form α upon cooling

Thermodynamic and Kinetic Aspects of Polymorphism

The existence and interconversion of the polymorphic forms of this compound are governed by both thermodynamic and kinetic factors. acs.org DSC thermograms revealed a complex relationship between the forms, suggesting a competition between thermodynamic stability and the kinetics of crystallization, particularly from the melt. iucr.orgacs.org

Form α is the stable form up to its transition temperature of 73 °C. acs.org Upon heating, form α melts and can then recrystallize into form β. acs.org Form β is stable up to its melting point of 79 °C. acs.org The γ form is a transient, metastable phase that appears under specific conditions and transforms to the more stable α form upon cooling. iucr.orgacs.org The observation that different cooling rates in DSC experiments influence the crystallization outcome from the melt highlights the kinetic aspect of the polymorphism. iucr.orgacs.org

Crystal Structure Determination via Single-Crystal and Powder Diffraction Methods

The precise arrangement of molecules within the crystalline lattice for two of the polymorphs has been determined using X-ray diffraction techniques. iucr.orgacs.org

Form α: The crystal structure of the α polymorph was solved using single-crystal X-ray diffraction . This method provides a detailed three-dimensional map of the atomic positions within the crystal, offering unambiguous structural information. acs.org

Form β: Due to the challenges in obtaining single crystals of suitable quality, the crystal structure of the β polymorph was determined from high-resolution synchrotron powder diffraction data . iucr.orgacs.org This advanced technique allows for the determination of crystal structures from polycrystalline samples.

These structural solutions are essential for understanding the differences in the physical properties of the polymorphs at a molecular level.

Influence of Crystallization Conditions on Polymorphic Outcome

The specific polymorphic form of this compound that is obtained is highly dependent on the crystallization conditions. The interplay between thermodynamics and kinetics means that factors such as cooling rate can dictate the final solid form. iucr.orgacs.org

Experiments involving the melt of this compound have shown that the cooling rate is a critical parameter. acs.org For instance, the solidification of the melt can lead to the formation of form β, as observed in DSC experiments. acs.org The transient appearance of form γ also underscores the sensitivity of the system to the thermal history of the sample. iucr.orgacs.org The phase transformation from form α to form β upon heating further illustrates the influence of temperature on the polymorphic state. acs.org

Implications of Polymorphism for Chemical Purity and Applications

The phenomenon of polymorphism has significant implications for the manufacturing, processing, and application of this compound. iucr.org As different polymorphs can exhibit varying physical properties, controlling the polymorphic form is essential for ensuring product consistency and performance. iucr.org

For instance, differences in solubility between polymorphs can affect reaction rates and bioavailability in pharmaceutical applications. The stability of each form is also a critical consideration for storage and handling. The identification and characterization of the desired polymorphic form are necessary steps to develop robust and reliable manufacturing processes. iucr.org Therefore, a thorough understanding of the crystallographic and polymorphic behavior of this compound is crucial for its use in the synthesis of compounds for various applications, including those in the pharmaceutical industry. iucr.org

Analytical Methodologies for 4 Methoxy 3 Nitrobenzaldehyde

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of 4-Methoxy-3-nitrobenzaldehyde. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each offer distinct advantages in its analysis.

Reverse-phase HPLC is a powerful and widely used technique for determining the purity of this compound and for its quantification. While a specific, universally adopted standard method for this compound is not extensively documented in publicly available literature, suitable methods can be derived from the analysis of structurally similar compounds. For instance, the analysis of related nitroaromatic compounds often employs C18 columns. A potential mobile phase could consist of a mixture of methanol (B129727), acetonitrile (B52724), and water, with adjustments in the ratio to achieve optimal separation. A study on the HPLC analysis of Schiff bases derived from the closely related compound 4-hydroxy-3-methoxy-5-nitrobenzaldehyde utilized a mobile phase of Methanol:Acetonitrile:Water in a 42:42:20 (v/v/v) ratio, which could serve as a starting point for method development. researchgate.net

Detection is typically performed using a UV detector, as the aromatic and nitro groups in the molecule provide strong chromophores. The detection wavelength can be optimized based on the UV spectrum of the compound. For the separation of benzaldehyde (B42025) and its nitro-isomers, a detection wavelength of 240 nm has been reported in a patented method. google.com The choice of stationary phase and mobile phase composition is critical for resolving this compound from potential impurities, such as isomers or starting materials from its synthesis.

Table 1: Illustrative HPLC Parameters for Analysis of Related Nitroaromatic Compounds

ParameterCondition
Column C18 (Octadecyl-silica)
Mobile Phase Methanol:Acetonitrile:Water or Buffered Methanol/Acetonitrile
Detection UV at ~240-260 nm
Flow Rate Typically 1.0 mL/min

This table presents a generalized set of starting conditions based on methods for structurally similar compounds.

Gas chromatography is another viable technique for the analysis of this compound, particularly for assessing its purity. Commercial suppliers of this compound often cite a purity of ≥97.5% as determined by GC. thermofisher.com The volatility of the compound allows for its analysis by this method.

The choice of column and detector is crucial for the successful separation and detection of nitroaromatic compounds. Capillary columns with phases of varying polarity can be employed. For detection, an electron capture detector (ECD) is particularly sensitive to electronegative nitro groups, offering high sensitivity. A nitrogen-phosphorus detector (NPD) also provides selective detection of nitrogen-containing compounds. epa.gov However, challenges such as the potential for co-elution with other nitroaromatic isomers exist, which may necessitate the use of a secondary confirmation column with a different stationary phase or coupling the GC with a mass spectrometer (GC-MS) for definitive identification. epa.gov

Thin-Layer Chromatography is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions involving this compound. For instance, in the synthesis of Schiff bases from a related nitrovanillin, TLC was used to track the consumption of the aldehyde. researchgate.net

A common stationary phase for this purpose is silica (B1680970) gel. The choice of the mobile phase, or eluent, is critical for achieving good separation between the starting material, intermediates, and the final product. A mixture of non-polar and polar solvents is typically used. For compounds of similar polarity, a mobile phase consisting of petroleum ether and ethyl acetate (B1210297) has been shown to be effective. researchgate.net Visualization of the separated spots on the TLC plate can be achieved under UV light, as the aromatic ring and nitro group are UV-active. Alternatively, staining with a visualizing agent, such as a vanillin (B372448)/sulfuric acid solution followed by heating, can be used to produce colored spots.

Table 2: Example TLC System for Monitoring Reactions of Related Nitroaldehydes

ParameterDescription
Stationary Phase Silica Gel G
Mobile Phase Petroleum Ether: Ethyl Acetate (e.g., 90:10 v/v)
Visualization UV light (254 nm) or chemical stain (e.g., vanillin/sulfuric acid)

Spectrophotometric Methods

UV-Visible spectrophotometry can be used for the quantitative analysis of this compound, provided that it is the only absorbing species in the sample or that the absorbances of other components are negligible at the analytical wavelength. A study on the UV/Vis absorption spectra of nitrobenzaldehyde isomers revealed characteristic absorption bands. rsc.orguni-muenchen.deresearchgate.net Typically, these compounds exhibit strong absorptions around 250 nm, which are attributed to π-π* transitions involving the nitro and benzene (B151609) groups. rsc.orguni-muenchen.deresearchgate.net Weaker n-π* transitions may be observed at longer wavelengths, around 350 nm. rsc.orguni-muenchen.deresearchgate.net The non-nitrated analog, 4-methoxybenzaldehyde (B44291), also shows strong UV absorption. nist.gov For quantitative analysis, a calibration curve of absorbance versus concentration would be prepared using standards of known concentration.

Development of Sensitive Detection Methods

For the detection of trace amounts of this compound, more sensitive analytical techniques are required. Hyphenated techniques, which combine the separation power of chromatography with the high sensitivity and selectivity of mass spectrometry, are particularly well-suited for this purpose.

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer excellent sensitivity and selectivity. rsc.org These methods can be employed for the trace-level determination of the compound in complex matrices. rsc.orglcms.cz The molecule can be ionized using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio, providing a high degree of certainty in identification and quantification.

Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for sensitive detection, leveraging the volatility of the compound. The coupling of GC with MS allows for the separation of the analyte from the sample matrix followed by its mass analysis, which provides structural information and aids in unequivocal identification.

For enhancing the sensitivity of detection, especially in LC-MS, chemical derivatization can be employed. This involves reacting the analyte with a reagent to introduce a more readily ionizable group, thereby improving its response in the mass spectrometer. rsc.org

Quality Control and Impurity Profiling

Ensuring the quality of this compound involves the identification and quantification of any impurities. These impurities can arise from the manufacturing process, such as unreacted starting materials, by-products, or isomers.

The synthesis of this compound typically involves the nitration of 4-methoxybenzaldehyde. Therefore, potential impurities could include residual 4-methoxybenzaldehyde and other nitrated isomers (e.g., 2-nitro-4-methoxybenzaldehyde). HPLC methods, such as the one described for the separation of nitrobenzaldehyde isomers, are highly effective for impurity profiling. google.com By using appropriate reference standards for the potential impurities, their presence can be confirmed and their levels quantified.

A comprehensive quality control strategy would involve a combination of analytical techniques. HPLC or GC would be used for purity assessment and the quantification of known impurities. Spectroscopic methods like NMR and IR can confirm the identity of the bulk material, while mass spectrometry can be used to identify unknown impurities.

Q & A

Q. What are the common synthetic routes for 4-Methoxy-3-nitrobenzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : Two primary routes are employed:
  • Direct nitration : Nitration of 4-methoxybenzaldehyde using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize over-nitration. Monitor regioselectivity via TLC (dichloromethane mobile phase) .
  • Condensation reactions : Reacting hydrazine derivatives with substituted benzaldehydes in ethanol with catalytic acetic acid, as demonstrated in triazolo-pyridine syntheses (e.g., 91% yield via hydrazinopyridine condensation) .
    Optimization : Adjust stoichiometry (1:1 aldehyde/hydrazine), solvent polarity, and acid catalyst concentration to enhance imine formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Aldehyde proton at δ ~10.0–10.5 ppm; methoxy group at δ ~3.8–4.0 ppm; nitro group deshields adjacent aromatic protons (δ ~8.0–8.5 ppm) .
  • FTIR : Strong C=O stretch at ~1700 cm⁻¹ (aldehyde), asymmetric NO₂ stretch at ~1520 cm⁻¹, and symmetric NO₂ at ~1350 cm⁻¹ .
  • HRMS : Confirm molecular ion [M+H]⁺ with <3 ppm error (e.g., calculated 196.0481 for C₈H₇NO₄) .

Q. What purification methods are recommended for this compound, and how does recrystallization solvent choice impact yield?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water (3:1) for high recovery (>85% yield) due to moderate solubility at low temperatures .
  • Column chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for nitro-aromatic separation. Monitor fractions via UV (254 nm) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust formation.
  • Storage : Keep in amber glass at 2–8°C to prevent photodegradation and thermal decomposition .

Q. What analytical techniques are suitable for assessing the purity of this compound?

  • Methodological Answer :
  • HPLC : Use C18 column with acetonitrile/water (70:30) mobile phase; retention time ~6.2 min .
  • Melting point : Pure compound melts sharply at 191–194°C; broad ranges indicate impurities .

Advanced Research Questions

Q. How do electronic effects of the methoxy and nitro groups influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer :
  • DFT studies : The electron-donating methoxy group (-OCH₃) activates the ring at the para position, while the nitro group (-NO₂) deactivates meta positions. Use B3LYP/6-31G* basis sets to model charge distribution .
  • Experimental validation : React with amines (e.g., aniline) in DMF at 80°C; monitor substitution patterns via NOESY NMR .

Q. What contradictory reports exist regarding catalytic efficiency in cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Palladium vs. copper catalysts : Pd(OAc)₂ in Suzuki couplings shows higher yields (75–80%) but requires inert conditions, while CuI/ligand systems (e.g., phenanthroline) are cost-effective but sensitive to nitro group reduction .
  • Resolution : Optimize ligand-to-metal ratios (1:2) and use radical scavengers (TEMPO) to suppress side reactions .

Q. How can computational chemistry predict reaction pathways involving this compound as a precursor?

  • Methodological Answer :
  • Transition state modeling : Use Gaussian09 with M06-2X functional to simulate nitro reduction pathways. Compare activation energies for NaBH₄ vs. H₂/Pd-C systems .
  • Solvent effects : Include PCM models for polar aprotic solvents (e.g., DMSO) to predict intermediate stability .

Q. What novel heterocyclic systems can be synthesized using this compound as a key building block?

  • Methodological Answer :
  • Triazolo-pyridines : Condense with hydrazinopyridines in ethanol/acetic acid to form [1,2,4]triazolo[4,3-a]pyridines (91% yield) .
  • Indolizine derivatives : React with enamines under microwave irradiation (100°C, 20 min) to access fused polyheterocycles with antitumor activity .

Q. What stability considerations are critical for this compound under varying conditions?

  • Methodological Answer :
  • Thermal stability : Decomposes above 200°C; avoid prolonged heating in refluxing toluene .
  • Photostability : Degrades under UV light (λ = 254 nm); store in amber vials with desiccants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.